Rel-(5S,7R)-2-bromo-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol
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Overview
Description
Rel-(5S,7R)-2-bromo-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their versatile chemical properties and potential biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(5S,7R)-2-bromo-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with brominated phenyl compounds under acidic conditions. The reaction is often carried out in the presence of a catalyst such as TsOH (p-toluenesulfonic acid) and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Rel-(5S,7R)-2-bromo-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Rel-(5S,7R)-2-bromo-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and antifungal activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Rel-(5S,7R)-2-bromo-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction is often mediated through hydrogen bonding and dipole interactions, which can disrupt normal cellular processes and lead to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole structure with similar chemical properties.
Fluconazole: A triazole-based antifungal drug.
Voriconazole: Another triazole-based antifungal with a broader spectrum of activity.
Uniqueness
Rel-(5S,7R)-2-bromo-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol is unique due to its specific stereochemistry and the presence of a bromine atom, which can influence its reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C11H10BrN3O |
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Molecular Weight |
280.12 g/mol |
IUPAC Name |
(5S,7R)-2-bromo-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol |
InChI |
InChI=1S/C11H10BrN3O/c12-11-13-10-9(16)6-8(15(10)14-11)7-4-2-1-3-5-7/h1-5,8-9,16H,6H2/t8-,9+/m0/s1 |
InChI Key |
MFEXKZYLIYDFOY-DTWKUNHWSA-N |
Isomeric SMILES |
C1[C@H](N2C(=NC(=N2)Br)[C@@H]1O)C3=CC=CC=C3 |
Canonical SMILES |
C1C(N2C(=NC(=N2)Br)C1O)C3=CC=CC=C3 |
Origin of Product |
United States |
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